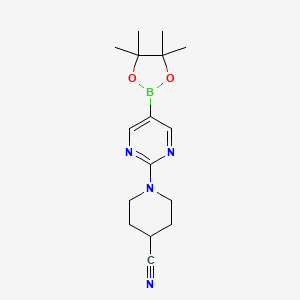

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carbonitrile

Description

This compound belongs to a class of boron-containing heterocycles featuring a pyrimidine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position and a piperidine-4-carbonitrile moiety at the 2-position. The dioxaborolan group is a boronic ester commonly employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures . The piperidine-4-carbonitrile group introduces steric and electronic effects that may influence solubility, stability, and biological activity. Such compounds are pivotal in medicinal chemistry, particularly in the development of kinase inhibitors and boron-based therapeutics .

Properties

Molecular Formula |

C16H23BN4O2 |

|---|---|

Molecular Weight |

314.2 g/mol |

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carbonitrile |

InChI |

InChI=1S/C16H23BN4O2/c1-15(2)16(3,4)23-17(22-15)13-10-19-14(20-11-13)21-7-5-12(9-18)6-8-21/h10-12H,5-8H2,1-4H3 |

InChI Key |

NGIXRHYOGFQTID-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)C#N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Miyaura Borylation

The synthesis often begins with halogenated pyrimidine precursors. For example, 2-chloro-5-bromopyrimidine is synthesized via bromination of 2-chloropyrimidine using $$ N $$-bromosuccinimide (NBS) and $$ \text{BF}3\cdot\text{Et}2\text{O} $$ in acetonitrile under reflux. Subsequent Miyaura borylation introduces the boronic ester group at position 5:

- Reagents : Pinacol borane, $$ \text{PdCl}2(\text{dppf}) $$, and a Grignard reagent (e.g., $$ \text{n-Bu}3\text{MgLi} $$).

- Conditions : Tetrahydrofuran (THF), -78°C to room temperature, 1–6 hours.

This step yields 2-chloropyrimidine-5-boronic acid pinacol ester , a key intermediate.

Suzuki-Miyaura Cross-Coupling

The piperidine-4-carbonitrile moiety is introduced via Suzuki-Miyaura coupling. A representative protocol includes:

For example, coupling 2-chloropyrimidine-5-boronic acid pinacol ester with a piperidine-4-carbonitrile-derived boronic ester or halide achieves the target compound.

Nucleophilic Substitution

Alternative routes employ nucleophilic aromatic substitution (SNAr) to replace the chloride at position 2:

- Reagents : Piperidine-4-carbonitrile, strong base (e.g., $$ \text{K}2\text{CO}3 $$).

- Conditions : Dimethylformamide (DMF), 80–100°C, 12–24 hours.

This method avoids palladium catalysts but requires electron-deficient pyrimidine substrates.

Critical Data Tables

Table 1: Comparative Analysis of Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Bromination | NBS, $$ \text{BF}3\cdot\text{Et}2\text{O} $$, reflux | 70–85% | Regioselectivity control |

| Miyaura Borylation | Pinacol borane, $$ \text{PdCl}_2(\text{dppf}) $$ | 60–75% | Sensitivity to moisture and oxygen |

| Suzuki Coupling | $$ \text{Pd(OAc)}_2 $$, ligand, 110°C | 45–64% | Competing side reactions (homocoupling) |

| Nucleophilic Substitution | Piperidine-4-carbonitrile, $$ \text{K}2\text{CO}3 $$ | 50–65% | Low reactivity of secondary amine nucleophile |

Biological Activity

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, enzyme inhibition, and pharmacokinetic profiles.

- Molecular Formula : C₁₃H₁₈BNO₄

- Molecular Weight : 244.10 g/mol

- CAS Number : 754214-56-7

Biological Activity Overview

The compound exhibits various biological activities that are significant in drug discovery and development. Below are key areas of focus:

1. Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine and piperidine moieties demonstrate promising anticancer effects. The following data summarizes findings related to the compound's cytotoxicity against different cancer cell lines:

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.87 - 12.91 | |

| MDA-MB-231 | 1.75 - 9.46 | |

| A549 (Lung Cancer) | Not reported | N/A |

The compound showed better growth inhibition than the standard drug 5-Fluorouracil (5-FU), which had IC₅₀ values of 17.02 μM for MCF-7 and 11.73 μM for MDA-MB-231 cells.

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. Specifically:

- Increased levels of caspase 9 were observed in treated MCF-7 cells, indicating activation of the apoptotic pathway.

- The compound also demonstrated inhibition of EGFR phosphorylation, which is crucial for cancer cell signaling pathways .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- It showed no significant inhibition of cytochrome P450 enzymes at concentrations below 10 μM, suggesting a favorable profile for drug metabolism .

4. Pharmacokinetics

Pharmacokinetic studies revealed:

- Oral Bioavailability : Approximately 31.8% after administration.

- Clearance Rate : 82.7 ± 1.97 mL/h/kg post intravenous administration .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Pyrimidine Derivatives : A study published in MDPI demonstrated that pyrimidine-based compounds exhibited significant antitumor activity across multiple cancer types, supporting the potential of derivatives like the one discussed here .

- Clinical Trials : Ongoing trials involving similar piperidine derivatives have shown promising results in targeting specific cancer types with minimal side effects compared to traditional therapies .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares the target compound with structurally related analogs from the provided evidence:

Physicochemical Properties

- Melting Points: Compounds with carbonitrile groups (e.g., ’s Compound 1, mp 250–251°C) exhibit higher melting points than non-cyano analogs, likely due to dipole interactions . Data for the target compound is unavailable but expected to follow this trend.

- Polarity : The piperidine-4-carbonitrile group in the target compound may increase polarity compared to ’s cyclopropyl-pyridine analog, which lacks a strong electron-withdrawing group .

Q & A

Q. Critical Parameters :

Q. Table 1: Synthetic Method Comparison

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 65–78 | 97 | |

| Nucleophilic Substitution | K₂CO₃, DMF | 45–52 | 90 |

Basic: Which analytical techniques are critical for characterizing the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine and piperidine rings. For example, the nitrile carbon appears at ~115 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺: 356.18; observed: 356.17) .

- HPLC/GC : Quantifies purity (≥97% by GC with flame ionization detection) and detects residual solvents .

Q. Table 2: Analytical Parameters

| Technique | Purpose | Example Data | Source |

|---|---|---|---|

| HPLC | Purity assessment | Retention time: 8.2 min, 97% | |

| GC | Solvent residue analysis | <0.1% toluene |

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, HPLC) observed during characterization?

Methodological Answer:

Discrepancies often arise from:

- Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish regioisomers .

- Solvent interference : Ensure deuterated solvents are free of protonated contaminants (e.g., CDCl₃ vs. residual CHCl₃).

- Degradation products : Conduct stability studies under varying pH and temperature to identify labile groups (e.g., nitrile hydrolysis) .

Q. Troubleshooting Workflow :

Repeat synthesis with stricter inert conditions (argon/vacuum).

Compare with analogs (e.g., 5-Fluoro-2-(dioxaborolan-2-yl)pyridine in ) to validate spectral patterns.

Use computational tools (DFT calculations) to predict NMR shifts for proposed structures .

Advanced: What strategies optimize the compound’s reactivity in cross-coupling reactions for medicinal chemistry applications?

Methodological Answer:

- Ligand Screening : Bulky ligands (e.g., SPhos) improve catalytic efficiency in Suzuki reactions by reducing steric hindrance .

- Pre-activation of Boronates : Treat with K₂CO₃ to enhance electrophilicity of the boronate ester .

- Solvent Optimization : Dioxane/water (10:1) increases coupling rates compared to THF .

Q. Table 3: Reaction Optimization Results

| Catalyst System | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/SPhos | SPhos | Dioxane/H₂O | 82 |

| PdCl₂(dppf) | dppf | Toluene/EtOH | 68 |

Advanced: How does the substitution pattern on the piperidine and pyrimidine rings influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

Q. Table 4: SAR of Structural Analogs

| Compound | Substituent | Bioactivity | Source |

|---|---|---|---|

| 4-Cyanopyridine derivative | Piperidine-4-CN | Neuroactive | |

| 5-CF₃-pyridine analog | Trifluoromethyl | Kinase inhibition (IC₅₀: 12 nM) |

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .

- Molecular Dynamics (MD) : Simulate solvent effects on boronate ester stability (e.g., hydrolysis in aqueous conditions) .

Key Insight : Simulations predict that steric shielding from the tetramethyl dioxaborolane group reduces unintended side reactions in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.